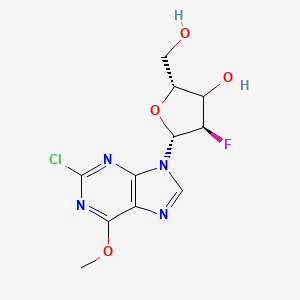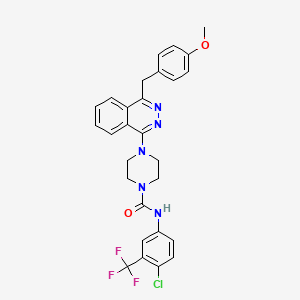
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate, also known as Acid Orange 10 or Orange G, is an organic sodium salt. It is the disodium salt of 7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonic acid. This compound is commonly used as a dye in various applications, including histological staining and as a colorant in the food industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves the diazotization of aniline followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used for the diazotization step. The resulting diazonium salt is then coupled with the naphthalene derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated as a yellow-red or vermilion powder or crystalline tablets, which are then used in various applications .
化学反応の分析
Types of Reactions
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Various oxidized derivatives of the naphthalene ring.
Reduction: Aromatic amines such as aniline and naphthylamines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学的研究の応用
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate has several scientific research applications:
Histological Staining: Used as a dye in microscopic examination of cells and tissues to highlight specific features such as nuclei and cytoplasm.
Biological Research: Employed in staining techniques to study cell structures and functions.
Industrial Applications: Utilized as a colorant in the food industry and in the production of various consumer goods.
作用機序
The mechanism of action of disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate involves its ability to bind to specific cellular components, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding results in the staining of cells and tissues, allowing for enhanced visualization under a microscope .
類似化合物との比較
Similar Compounds
Disodium 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonate:
Disodium 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate: Another variant used in histological staining.
Uniqueness
Disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulfonic acid groups, which contribute to its strong staining properties and versatility in various applications .
特性
分子式 |
C16H10N2Na2O7S2 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
HSXUHWZMNJHFRV-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)
![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)

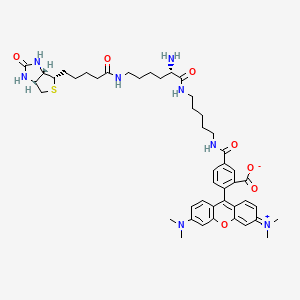
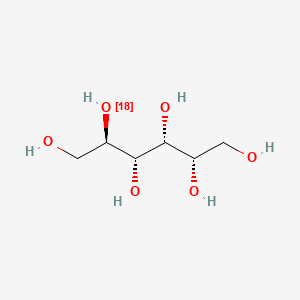
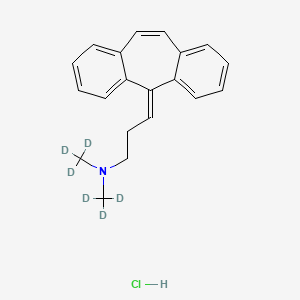
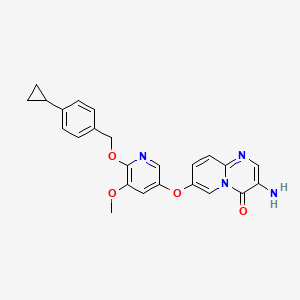

![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
